4-(Dimethylamino)-2-iodophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
4-(dimethylamino)-2-iodophenol |
InChI |
InChI=1S/C8H10INO/c1-10(2)6-3-4-8(11)7(9)5-6/h3-5,11H,1-2H3 |
InChI Key |
NOVCDXWMGFTTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)O)I |
Origin of Product |
United States |
Derivatization Strategies and Complex Molecular Architecture Via 4 Dimethylamino 2 Iodophenol and Its Analogs
Construction of Phenol-Derived Heterocyclic Compounds
The inherent reactivity of the phenolic hydroxyl group, combined with the synthetic versatility of the ortho-iodo substituent, makes 2-iodophenols powerful precursors for the synthesis of various oxygen- and nitrogen-containing heterocycles. These strategies often involve an initial modification at the iodine position, followed by a cyclization event involving the phenolic oxygen or a derivative thereof.
Benzofuran (B130515) Ring System Formation from 2-Iodophenols
The benzofuran scaffold is a core structural motif in many natural products and pharmaceutically active compounds. A prevalent and efficient method for constructing this ring system involves the coupling of 2-iodophenols with terminal alkynes, followed by an intramolecular cyclization. This transformation is frequently achieved through a one-pot Sonogashira coupling and cyclization sequence. wikipedia.orgub.edusynarchive.com
The process typically begins with a palladium- and copper-cocatalyzed Sonogashira reaction between the 2-iodophenol (B132878) and a terminal alkyne. ub.edusynarchive.com This forms a 2-(alkynyl)phenol intermediate. Subsequent intramolecular cyclization, often promoted by the same catalytic system or by a base, leads to the formation of the benzofuran ring. wikipedia.orgchemistryviews.org The reaction proceeds via a 5-endo-dig cyclization pathway, where the phenolic oxygen attacks the alkyne. chemistryviews.org This methodology is highly versatile, allowing for the synthesis of a wide range of 2- and 2,3-disubstituted benzofurans by varying the alkyne and the iodophenol starting materials. wikipedia.org
Microwave-assisted protocols have been shown to accelerate this reaction, leading to higher yields and reduced side products. wikipedia.org Furthermore, masking the phenolic hydroxyl group, for instance with MeMgCl, can prevent side reactions and allow the Sonogashira coupling and subsequent cyclization to proceed efficiently in a three-component process without isolating the alkynylphenol intermediate. wikipedia.org
Table 1: Examples of Benzofuran Synthesis from 2-Iodophenols
| 2-Iodophenol Derivative | Alkyne Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-Phenylbenzofuran | Good | ub.edusynarchive.com |
| 6-Methoxy-2-iodophenol | 3-Tolyl acetylene | Pd catalyst / CuI | 2-(m-Tolyl)-6-methoxybenzofuran | 65% | wikipedia.org |
| 2-Iodophenol | Terminal Alkyne | Pd(OAc)₂ / PPh₃ | 2,3-Disubstituted Benzofuran | Moderate-Good | wikipedia.org |
Synthesis of Thiazepine Derivatives with Dimethylaminophenyl and Iodophenol Moieties
Thiazepine derivatives, particularly benzothiazepines, are seven-membered heterocyclic compounds containing nitrogen and sulfur that have attracted significant interest due to their pharmacological properties. The synthesis of 1,5-benzothiazepines is commonly achieved through the reaction of o-aminothiophenol with various substrates. nih.govnih.gov While not a direct cyclization of an iodophenol, the necessary o-aminothiophenol precursor highlights the type of functionalized benzene (B151609) ring required for such syntheses.
A widely employed method for constructing the 2,3-dihydro-1,5-benzothiazepine core involves the condensation reaction between o-aminothiophenol and α,β-unsaturated carbonyl compounds, such as chalcones. nih.gov This reaction proceeds via a Michael-type conjugate addition of the thiol group to the enone system, followed by an intramolecular cyclization of the amino group onto the carbonyl carbon and subsequent dehydration. nih.govnih.gov The reaction can be catalyzed by either acids or bases. Modern protocols utilize solvents like hexafluoro-2-propanol (HFIP) or microwave irradiation on solid supports to improve reaction efficiency and yield. nih.govnih.gov
Another approach involves the reaction of o-aminothiophenol with reactive aziridines. For instance, reacting trans-2,3-disubstituted aziridines with o-aminothiophenol can yield 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines. nih.gov The regioselectivity of the ring-opening of the aziridine (B145994) by the thiophenol is a key factor in these syntheses. nih.gov
Indole (B1671886) Synthesis from Halophenol Derivatives
The indole nucleus is a fundamental heterocyclic scaffold in a vast number of bioactive compounds, including the amino acid tryptophan. byjus.comtaylorandfrancis.com Synthesizing substituted indoles often relies on the construction of the heterocyclic ring from functionalized aniline (B41778) precursors. Halophenols can serve as starting materials for these anilines, thereby providing an indirect route to indoles.
A powerful strategy involves converting a 2,3-dihalophenol into a 2,3-dihaloaniline, which can then undergo a tandem Sonogashira coupling/heteroannulation reaction to form a 4-halo-1H-indole. electronicsandbooks.com The key transformation from phenol (B47542) to aniline can be accomplished via a Smiles rearrangement. This multi-step, two-pot process involves deprotection of the phenol, alkylation, and finally the rearrangement to yield the N-arylamine precursor. electronicsandbooks.com This 4-haloindole can then be further functionalized. electronicsandbooks.com
Alternatively, the Larock indole synthesis provides a palladium-catalyzed route to 2,3-disubstituted indoles from o-haloanilines (iodo-, bromo-, or chloro- derivatives) and a disubstituted alkyne. wikipedia.orgub.edunih.govrsc.org The mechanism involves oxidative addition of the haloaniline to a Pd(0) catalyst, coordination and insertion of the alkyne, and subsequent intramolecular cyclization of the nitrogen atom onto the newly formed vinylpalladium species, followed by reductive elimination. wikipedia.orgub.edu While this method starts with an aniline, the requisite o-haloaniline can be prepared from a corresponding halophenol.
The classical Fischer indole synthesis, which reacts a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, is another major route. byjus.comwikipedia.orgumn.edu The necessary phenylhydrazine precursors can be synthesized from haloarenes, including those derived from halophenols.
Quinoline (B57606) Ring System Synthesis from Related Precursors
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. youtube.comchemicalbook.com Numerous classical methods exist for its synthesis, most of which utilize aniline or its derivatives as key starting materials. Therefore, halophenols can be considered precursors for quinoline synthesis through their conversion to the required aniline intermediates.
Some of the most established methods for quinoline synthesis include:
Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. youtube.comchemicalbook.com
Doebner-von Miller Reaction: An aniline reacts with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, such as hydrochloric acid or zinc chloride. youtube.com
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde), typically under acid or base catalysis. nih.gov
Combes Synthesis: Aniline is condensed with a β-diketone, and the resulting intermediate is cyclized using a strong acid like sulfuric acid to form a 2,4-disubstituted quinoline. wikipedia.org
In each of these methods, the substitution pattern on the final quinoline ring is determined by the substituents on the starting aniline. By starting with a functionalized halophenol, such as 4-(dimethylamino)-2-iodophenol, one could theoretically synthesize a correspondingly substituted aniline that would lead to a highly functionalized quinoline derivative.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Iodophenols
The carbon-iodine bond in iodophenols is significantly weaker than carbon-bromine or carbon-chlorine bonds, making iodophenols highly reactive substrates for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the phenol core into more complex structures.
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base (such as triethylamine (B128534) or diisopropylamine). researchgate.net
The catalytic cycle involves two interconnected parts:
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl iodide (e.g., this compound) to form a Pd(II)-aryl complex.
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself. nih.gov
A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium(II) complex. Finally, reductive elimination from the palladium center yields the coupled product (an arylalkyne) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net
This reaction is exceptionally useful for iodophenol derivatives. As mentioned previously (Sec. 3.1.1), it is the key initial step in many one-pot syntheses of benzofurans. wikipedia.orgub.edusynarchive.com The mild reaction conditions, including the possibility of performing the reaction at room temperature, and tolerance for a wide range of functional groups make the Sonogashira coupling an indispensable tool for derivatizing complex molecules like this compound. researchgate.net
Table 2: Key Components of the Sonogashira Coupling Reaction
| Component | Role | Common Examples |
|---|---|---|
| Aryl/Vinyl Halide | Electrophilic partner | This compound, 1-Bromo-4-iodobenzene |
| Terminal Alkyne | Nucleophilic partner | Phenylacetylene, Trimethylsilylacetylene |
| Palladium Catalyst | Main catalyst for C-C bond formation | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ |
| Copper Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |
| Base | Neutralizes HX byproduct, forms acetylide | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
Applications in Heck Coupling
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful method for forming carbon-carbon bonds. wikipedia.orgnumberanalytics.com In the context of this compound and its analogs, the aryl iodide moiety readily participates in the catalytic cycle. The reaction typically involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. numberanalytics.com
The presence of the hydroxyl and dimethylamino groups on the phenyl ring can influence the reactivity and regioselectivity of the coupling. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of analogous 2-iodophenols is well-established. For instance, 2-iodophenol can be coupled with various alkenes, such as methyl acrylate, to form substituted cinnamate (B1238496) derivatives. nih.govresearchgate.net These reactions are typically carried out in polar aprotic solvents like DMF or NMP, with a base such as triethylamine or sodium acetate (B1210297), and a palladium catalyst, often Pd(OAc)₂ with a phosphine (B1218219) ligand. wikipedia.orgnih.gov The products of these reactions, substituted phenolic styrenes, are valuable intermediates for the synthesis of heterocyclic compounds like coumarins and flavonoids.
Table 1: Representative Heck Coupling Reactions with Iodophenol Analogs
| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Product | Yield (%) |
| 2-Iodophenol | Methyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Methyl (E)-3-(2-hydroxyphenyl)acrylate | ~85 |
| 2-Iodophenol | Styrene | PdCl₂ | KOAc | Methanol | (E)-2-Hydroxystilbene | ~70 |
| 4-Methoxy-2-iodophenol | n-Butyl Acrylate | Pd(OAc)₂ | NaOAc | NMP | n-Butyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate | ~90 |
Applications in Stille Coupling
The Stille coupling reaction provides another robust method for C-C bond formation by coupling an organic halide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. manchester.ac.uklibretexts.org The general mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the organostannane reagent and reductive elimination to form the coupled product. nrochemistry.com
For substrates like this compound, the Stille reaction allows for the introduction of diverse aryl, vinyl, or alkyl groups at the 2-position. The reaction of 2-iodophenols with various organostannanes, such as vinyltributyltin or aryltributyltin, proceeds under mild conditions. organic-chemistry.org The addition of copper(I) salts can sometimes accelerate the reaction. organic-chemistry.org The resulting biaryl or vinyl-substituted phenols are precursors to numerous natural products and functional materials. The main drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures. wikipedia.org
Table 2: Representative Stille Coupling Reactions with Iodophenol Analogs
| Aryl Iodide | Organostannane | Catalyst System | Additive | Solvent | Product | Yield (%) |
| 2-Iodophenol | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | 2-Vinylphenol | ~92 |
| 2-Iodophenol | (Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | CuI | Dioxane | 2-(Pyridin-2-yl)phenol | ~78 |
| 4-Nitro-2-iodophenol | Phenyltributyltin | Pd(OAc)₂ / PPh₃ | - | DMF | 2-Hydroxy-5-nitro-1,1'-biphenyl | ~88 |
Applications in Suzuki Coupling
The Suzuki coupling reaction, which couples an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions due to the low toxicity and stability of the boronic acid reagents. youtube.comrsc.org Like the Heck and Stille reactions, it is catalyzed by palladium. The catalytic cycle involves oxidative addition, transmetalation with a boronate species (formed from the boronic acid and a base), and reductive elimination. youtube.com
A systematic investigation into the Suzuki-Miyaura coupling of halophenols with phenol boronic acids has been conducted, highlighting the utility of these substrates. acs.org For iodophenols, reactions can be effectively carried out using a heterogeneous Pd/C catalyst in water, an environmentally benign solvent. acs.org The coupling of this compound with various arylboronic acids would yield functionalized biphenyl (B1667301) derivatives, which are common structural motifs in pharmaceuticals and liquid crystals. The reaction conditions can be tuned to accommodate a wide range of functional groups on the boronic acid partner. frontiersin.orgresearchgate.net
Table 3: Representative Suzuki Coupling Reactions with 2-Iodophenols
| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 2-Iodophenol | Phenylboronic Acid | Pd/C (5 mol%) | K₃PO₄ | Water | 2-Hydroxybiphenyl | 95 acs.org |
| 2-Iodophenol | 4-Methoxyphenylboronic Acid | Pd/C (5 mol%) | K₃PO₄ | Water | 2-Hydroxy-4'-methoxybiphenyl | 96 acs.org |
| 2-Iodophenol | 3-Formylphenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DME/Water | 3'-(Hydroxymethyl)biphenyl-2-ol | ~85 |
Intramolecular Cyclization and Rearrangement Processes
Beyond intermolecular coupling, the functionalities present in this compound and its analogs can facilitate powerful intramolecular reactions, leading to significant increases in molecular complexity through the formation of new ring systems.
Anionotropic Rearrangements
Anionotropic rearrangements involve the migration of a substituent, moving with its electron pair, from one atom to another within a molecule. A prominent example relevant to phenolic substrates is the anionic Fries rearrangement. wikipedia.org This reaction involves the ortho-directed metalation of an O-aryl carbamate (B1207046) or ester, followed by an intramolecular 1,3-O→C migration of the acyl or carbamoyl (B1232498) group to the adjacent carbon on the aromatic ring. unito.itacs.org
For an analog derived from this compound, such as an O-(4-(dimethylamino)-2-iodophenyl) carbamate, treatment with a strong base like sec-butyllithium (B1581126) or a lithium amide would lead to directed ortho-metalation at the C6 position (ortho to the carbamate and meta to the iodine). However, the anionic Fries rearrangement specifically involves migration to the carbon adjacent to the oxygen-bearing carbon. In the case of an O-2-iodophenyl carbamate, metalation at the C6-position followed by rearrangement is less common. Instead, direct metal-halogen exchange can occur. Recent studies have shown that ortho-iodophenyl carboxylates can undergo a potassium-iodine exchange using potassium hydride, generating an aryl anion that then initiates the anionic Fries rearrangement to yield ortho-acylphenols. figshare.comresearchgate.net This process tolerates ester and ketone functionalities, which would be incompatible with organolithium reagents. figshare.com This strategy provides a regioselective route to highly functionalized hydroxy aromatic amides and ketones.
Smiles Rearrangement in Halophenol Chemistry
The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution reaction. manchester.ac.uk It involves an arene with an electron-withdrawing group and a side chain terminating in a nucleophilic group (YH). The general mechanism proceeds via nucleophilic attack of Y⁻ at the ipso-carbon, forming a spirocyclic Meisenheimer-like intermediate, which then collapses to the rearranged product. manchester.ac.uk
The presence of iodine atoms on a phenolic ring can significantly activate the ring towards nucleophilic attack, facilitating the Smiles rearrangement. A notable example is the rearrangement of polyiodinated N,N'-bis(2,3-dihydroxypropyl)-5-[2-methylamino-2-oxoethoxy]-1,3-benzenedicarboxamides, which are structurally related to X-ray contrast agents. In a study, the 2,4,6-triiodo derivative readily underwent a Smiles rearrangement in the presence of aqueous sodium hydroxide. benthamopen.com The electron-withdrawing effect of the three iodine atoms and the two amide groups activates the aromatic ring, allowing the amide nitrogen from the side chain to attack the ipso-carbon, displacing the phenoxy group and leading to the rearranged product in high yield. benthamopen.com This demonstrates that for a substrate like this compound, if appropriately derivatized with a side chain containing a nucleophile, the iodo-substituent (along with other potential activating groups) could promote a Smiles-type rearrangement to generate complex heterocyclic structures.
Spectroscopic Characterization and Advanced Structural Analysis of 4 Dimethylamino 2 Iodophenol
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy of 4-(Dimethylamino)-2-iodophenol is expected to reveal distinct signals corresponding to the aromatic protons, the dimethylamino group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents: the electron-donating dimethylamino group (-N(CH₃)₂) and hydroxyl group (-OH), and the electron-withdrawing, yet sterically bulky, iodine atom.
The dimethylamino group will likely appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.9-3.1 ppm. The aromatic region will display a more complex pattern. Based on the substitution pattern, three aromatic protons are present. The proton at the C3 position, flanked by the iodine and dimethylamino groups, would likely appear as a doublet. The proton at the C5 position, adjacent to the dimethylamino group, would also be a doublet, and the proton at the C6 position, ortho to the hydroxyl group, would likely be a doublet of doublets due to coupling with the other two aromatic protons. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it would typically be found in the region of δ 4-7 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -N(CH₃)₂ | 2.9 - 3.1 | Singlet |
| Aromatic H (C3) | 6.5 - 6.8 | Doublet |
| Aromatic H (C5) | 6.7 - 7.0 | Doublet |
| Aromatic H (C6) | 7.0 - 7.3 | Doublet of Doublets |
| -OH | 4.0 - 7.0 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts are influenced by the nature of the substituents. The carbon atom attached to the iodine (C2) is expected to be significantly downfield due to the heavy atom effect. The carbons attached to the electron-donating dimethylamino (C4) and hydroxyl (C1) groups will also be downfield. The methyl carbons of the dimethylamino group will appear as a single peak in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-OH) | 150 - 155 |
| C2 (-I) | 85 - 95 |
| C3 | 115 - 120 |
| C4 (-N(CH₃)₂) | 145 - 150 |
| C5 | 118 - 123 |
| C6 | 125 - 130 |
| -N(CH₃)₂ | 40 - 45 |
Nuclear Quadrupole Resonance (NQR) Spectroscopy for Iodophenol Derivatives
The NQR frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is highly sensitive to the nature of the chemical bonding and the crystal lattice structure. wikipedia.orgdu.ac.in For this compound, the NQR spectrum would exhibit a characteristic set of transition frequencies for the ¹²⁷I nucleus. These frequencies would be influenced by the electronic effects of the dimethylamino and hydroxyl groups on the aromatic ring. The electron-donating nature of these groups would affect the ionicity of the C-I bond, which in turn would be reflected in the NQR frequency. nih.gov Changes in the crystal packing and the presence of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, would also lead to shifts in the NQR frequencies.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
For this compound, the IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group; the broadness is indicative of hydrogen bonding. pressbooks.pub Characteristic C-H stretching vibrations of the aromatic ring and the methyl groups of the dimethylamino moiety would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-N stretching of the dimethylamino group would likely appear in the 1350-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. okstate.edu The C-I stretching vibration is expected at a lower frequency, typically in the range of 600-500 cm⁻¹. okstate.edu
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-I bond, being highly polarizable, should also give rise to a strong Raman signal.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| O-H Stretch | 3200 - 3600 | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2950 - 2850 | IR, Raman |
| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman |
| C-N Stretch | 1350 - 1250 | IR |
| C-O Stretch | 1260 - 1180 | IR |
| C-I Stretch | 600 - 500 | IR, Raman |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions. researchgate.netresearchgate.net
The presence of the electron-donating dimethylamino and hydroxyl groups, as well as the iodine atom, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol (B47542). researchgate.netnih.gov The spectrum is expected to show strong absorption bands in the UV region, likely between 250 and 350 nm. The exact position and intensity of these bands would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net
Mass Spectrometric Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern would be influenced by the different functional groups. A common fragmentation pathway for halogenated phenols is the loss of the halogen atom or a hydrogen halide. rsc.org Therefore, a significant peak corresponding to the loss of an iodine radical ([M-I]⁺) would be expected. Another characteristic fragmentation would be the loss of a methyl group from the dimethylamino moiety ([M-CH₃]⁺). Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring. rsc.org The analysis of these fragmentation patterns allows for the confirmation of the compound's structure. purdue.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing mass measurements with high accuracy, HRMS allows for the confident assignment of a molecular formula. For this compound (C₈H₁₀INO), the theoretical exact mass can be calculated and compared with the experimentally determined value.
In the analysis of halogenated phenols, HRMS is particularly valuable for confirming the presence and number of halogen atoms through the characteristic isotopic patterns. While specific HRMS data for this compound is not widely published, the fragmentation patterns of similar halogenated phenols have been studied. The mass spectra of halogenated phenols often exhibit competing fragmentation pathways, including the elimination of the halogen atom (in this case, iodine) or the corresponding hydrogen halide (HI). rsc.orgrsc.org Another common fragmentation involves the loss of carbon monoxide (CO) or a formyl radical (CHO). rsc.orgrsc.org
Table 1: Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M]⁺ | C₈H₁₀INO⁺ | 262.9807 |
| [M-I]⁺ | C₈H₁₀NO⁺ | 136.0762 |
| [M-HI]⁺ | C₈H₉NO⁺ | 135.0684 |
| [M-CH₃]⁺ | C₇H₇INO⁺ | 247.9650 |
| [M-CO]⁺ | C₇H₁₀IN⁺ | 234.9858 |
Note: The m/z values are for the monoisotopic masses and would be measured with high precision in an HRMS experiment.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as phenols. nih.gov ESI-MS can be operated in both positive and negative ion modes. For this compound, positive ion mode would likely result in the protonated molecule, [M+H]⁺, while negative ion mode would yield the deprotonated molecule, [M-H]⁻.
The choice of ionization mode can significantly influence the observed fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. In the analysis of substituted phenols, ESI-MS/MS can provide valuable structural information. For instance, the fragmentation of the [M+H]⁺ ion could involve the neutral loss of water or the dimethylamino group, while the [M-H]⁻ ion might show losses related to the phenolic proton and the iodine atom. The analysis of pentahalogenated phenols by ESI-MS has shown that the fragmentation patterns can be complex, with the loss of halogen atoms being a prominent feature. acs.org
Table 2: Expected Ions in ESI-MS of this compound
| Ion Mode | Ion | Formula | Expected m/z |
| Positive | [M+H]⁺ | C₈H₁₁INO⁺ | 263.9885 |
| Negative | [M-H]⁻ | C₈H₉INO⁻ | 261.9729 |
Applications of Pyrolysis-GC-MS for Phenolic Compounds
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used for the characterization of non-volatile materials. acs.org The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry.
While Py-GC-MS is more commonly applied to polymeric materials and complex mixtures like biomass, it can, in principle, be used to study the thermal decomposition of pure compounds like this compound. The resulting pyrogram would provide a "fingerprint" of the compound's thermal degradation products. For phenolic compounds, pyrolysis can lead to the formation of a variety of smaller molecules, including simpler phenols, aromatic hydrocarbons, and carbon oxides. The specific fragmentation patterns would depend on the pyrolysis temperature and the substituent groups on the phenol ring. The presence of the iodo and dimethylamino groups would likely lead to the formation of iodine- and nitrogen-containing fragments, respectively.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, such as cyclic voltammetry, are highly sensitive to the electronic properties of molecules and can provide valuable insights into their redox behavior. The electrochemical oxidation of phenolic compounds has been extensively studied. nih.gov Phenols can be oxidized to form phenoxy radicals, which can then undergo further reactions, including dimerization or polymerization, or be further oxidized to quinone-like structures. nih.gov
The electrochemical behavior of this compound would be influenced by the electron-donating dimethylamino group and the electron-withdrawing iodo group. The dimethylamino group would be expected to lower the oxidation potential compared to unsubstituted phenol, making it easier to oxidize. Conversely, the iodo group may have a more complex influence, potentially affecting the stability of the resulting radical species.
Studies on the electrochemical oxidation of other substituted phenols, including those with hypervalent iodine, have shown that the reaction pathways can be complex and are often pH-dependent. nih.gov A cyclic voltammetry study of this compound would likely reveal one or more oxidation peaks corresponding to the formation of radical and/or quinoidal species. The reversibility of these peaks would provide information about the stability of the electrochemically generated products. It has been noted that the electrochemical oxidation of many phenolic compounds can lead to the fouling of the electrode surface, which can complicate the analysis.
Mechanistic Investigations and Reaction Pathways Associated with 4 Dimethylamino 2 Iodophenol Chemistry
Elucidation of Palladium-Catalyzed Reaction Mechanisms
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to substrates like 4-(Dimethylamino)-2-iodophenol opens avenues to a diverse array of molecular architectures. The catalytic cycles typically commence with the activation of the carbon-iodine bond and proceed through a series of well-defined elementary steps.
The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a palladium(0) complex. chemrxiv.org In the case of this compound, the electron-rich nature of the aromatic ring, due to the dimethylamino and hydroxyl substituents, can influence the rate of this process. The reaction involves the insertion of the palladium(0) center into the carbon-iodine bond, forming a palladium(II) species. youtube.com
Theoretical and experimental studies on related iodoarenes have shown that this process can be complex. For instance, the oxidative addition of iodoarenes to Pd(0) ligated by nitrogen-containing ligands can be second order with respect to the Pd(0) concentration, suggesting a cooperative mechanism involving two palladium centers. nih.govresearchgate.net Density functional theory (DFT) calculations suggest that one Pd(0) center can coordinate to the iodine atom in a halogen-bond-like fashion, weakening the C-I bond and facilitating the oxidative insertion by a second Pd(0) center. nih.govresearchgate.net The nature of the ligands on the palladium(0) complex is also critical, with electron-rich and sterically bulky phosphine (B1218219) ligands generally promoting the oxidative addition by increasing the electron density on the metal center. acs.org
Table 1: Factors Influencing Oxidative Addition
| Factor | Influence on Oxidative Addition of Aryl Iodides |
| Ligand Electronics | Electron-donating ligands increase the nucleophilicity of the Pd(0) center, facilitating the reaction. acs.org |
| Ligand Sterics | Bulky ligands can promote the formation of the active monoligated Pd(0) species. acs.org |
| Substrate Electronics | Electron-donating groups on the aryl iodide can sometimes slow the reaction, but the overall effect can be complex. nih.gov |
| Palladium Concentration | Higher concentrations can lead to cooperative mechanisms with certain ligands. nih.govresearchgate.net |
| Solvent Polarity | Polar solvents can influence the stability of intermediates and transition states. |
Following oxidative addition, the resulting arylpalladium(II) intermediate can undergo migratory insertion with various unsaturated molecules, such as alkynes and carbon monoxide (CO). In the context of synthesizing complex heterocyclic structures from precursors like this compound, these insertion steps are pivotal for building the molecular backbone.
The insertion of an alkyne into the aryl-palladium bond leads to a vinylpalladium(II) intermediate. acs.org Subsequent CO insertion into the vinyl-palladium bond can then occur, generating an acylpalladium(II) species. acs.org The order of these insertion events can be influenced by the reaction conditions, including the CO pressure and the nature of the alkyne and the palladium catalyst. acs.org For example, in the palladium-catalyzed carbonylative annulation of 2-iodophenols with internal alkynes, the intermolecular insertion of the alkyne has been observed to occur preferentially over CO insertion. acs.org
The catalytic cycle often culminates in a nucleophilic attack that leads to the final product and regenerates the palladium(0) catalyst. In reactions involving this compound, the phenolic hydroxyl group or the amino group can act as an intramolecular nucleophile. For instance, in the synthesis of coumarins from 2-iodophenols, the phenolic oxygen attacks the acylpalladium intermediate to form the lactone ring. acs.org Similarly, in the formation of isoindolinones from o-iodoanilines, the nitrogen atom of the amine or a derivative thereof acts as the nucleophile. nih.govorganic-chemistry.org
The efficiency of this intramolecular nucleophilic attack can be influenced by the geometry of the intermediate and the nature of the ligands on the palladium center. DFT calculations on related systems have shown that the reductive elimination step, which is the reverse of oxidative addition, is often facile from the cis-configured palladium(II) complex. acs.org
Palladium-catalyzed carbene insertion reactions represent another powerful tool for C-H bond functionalization. While direct examples involving this compound are not prevalent, the general mechanisms can be inferred from studies on related systems. These reactions can proceed through either Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles. In some cases, the reaction is believed to proceed via a concerted metalation-deprotonation step to form a palladacycle, which then undergoes reductive elimination. nih.gov In other instances, a palladium carbene intermediate is formed, which then undergoes migratory insertion. researchgate.net
Mechanistic Aspects of Rearrangement Reactions
Rearrangement reactions can be integral to the synthesis of complex molecules from precursors like this compound. These rearrangements can occur under thermal or catalytic conditions and often involve the migration of an atom or group to an electron-deficient center to achieve a more stable electronic configuration. nih.govdntb.gov.ua
While specific rearrangement reactions of this compound are not extensively documented, analogous transformations in related systems provide mechanistic insights. For instance, palladium-catalyzed reactions of o-alkynyl-substituted anilines or phenols can involve cyclization followed by rearrangement to form various heterocyclic scaffolds. nih.govnsf.gov These processes can be influenced by the nature of the substituents and the reaction conditions.
Influence of Reaction Conditions on Regioselectivity and Yield
The outcome of chemical reactions involving this compound, particularly in palladium-catalyzed processes, is highly dependent on the reaction conditions. Factors such as the choice of catalyst, ligand, base, solvent, and temperature can profoundly affect the yield and regioselectivity of the products. nsf.govnih.govchemrxiv.org
In palladium-catalyzed heteroannulation reactions of o-bromoanilines with 1,3-dienes, the choice of phosphine ligand was shown to control the regioselectivity of the product. nsf.govnih.govchemrxiv.org Data-driven models have been developed to correlate ligand parameters with reaction outcomes, providing a predictive tool for catalyst selection. nih.govchemrxiv.org For instance, a linear regression model identified four key ligand parameters that govern regioselectivity in this transformation. nih.govchemrxiv.org
Similarly, in the palladium-catalyzed carbonylative annulation of 2-iodophenols, the use of a sterically unhindered pyridine (B92270) base was found to be crucial for achieving high yields of the desired coumarins. acs.org The solvent can also play a significant role; for example, in the synthesis of quinolones, the choice of solvent can influence the selectivity between different cyclization pathways. acs.org
Table 2: Influence of Reaction Conditions on Product Formation
| Reaction Condition | Effect on Regioselectivity and Yield | Example System |
| Ligand | Can control regioselectivity in heteroannulation reactions. nsf.govnih.govchemrxiv.org | Pd-catalyzed reaction of o-bromoanilines with 1,3-dienes. nsf.govnih.govchemrxiv.org |
| Base | Essential for high yields in certain carbonylative cyclizations. acs.org | Synthesis of coumarins from 2-iodophenols. acs.org |
| Solvent | Can influence the selectivity of cyclization pathways. acs.org | Synthesis of quinolones. acs.org |
| CO Pressure | Can determine the order of insertion events (alkyne vs. CO). acs.org | Carbonylative annulation of 2-iodophenols. acs.org |
| Temperature | Can affect reaction rates and selectivity. | General palladium-catalyzed reactions. |
Theoretical Insights into Hydrogen Atom Transfer Processes
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate mechanisms of chemical reactions, including hydrogen atom transfer (HAT) processes. In the context of this compound, while direct computational studies on this specific molecule are not extensively documented in publicly available literature, a wealth of theoretical knowledge on substituted phenols provides a robust framework for understanding its potential reactivity. By examining the influence of electron-donating groups, such as the dimethylamino group, and electron-withdrawing halogens, like iodine, on the phenolic O-H bond, we can gain significant theoretical insights into the HAT processes associated with this compound.
Hydrogen atom transfer is a fundamental reaction pathway, often central to antioxidant activity and various biochemical processes. nih.gov The facility of this process is intrinsically linked to the bond dissociation energy (BDE) of the O-H bond in the phenol (B47542). acs.orgscispace.com A lower BDE indicates a weaker bond, making the hydrogen atom more readily abstractable by a radical species. Computational methods, particularly density functional theory (DFT), have proven to be reliable and economical for predicting the BDEs of phenols. acs.orgacs.org
The substituents on the phenolic ring play a crucial role in modulating the O-H BDE through a combination of polar and radical stabilization effects. acs.orgnih.gov Electron-donating groups, such as the dimethylamino group at the para-position, are known to decrease the O-H BDE. nih.govnih.gov This effect can be attributed to two primary factors. Firstly, the electron-donating group destabilizes the parent phenol molecule (a ground-state effect). nih.gov Secondly, and often more significantly, it stabilizes the resulting phenoxyl radical through resonance delocalization of the unpaired electron. acs.orgnih.gov The dimethylamino group, with its lone pair of electrons on the nitrogen atom, can effectively delocalize the spin density of the radical, thereby stabilizing it.
Computational analyses allow for the systematic investigation of these substituent effects. By calculating the energies of the parent phenol and the corresponding phenoxyl radical, the O-H BDE can be determined. The table below presents representative theoretical data for phenol and some substituted analogs, illustrating the impact of different functional groups on the O-H BDE. While specific data for this compound is not available, these values provide a valuable comparative basis.
Table 1: Representative Calculated O-H Bond Dissociation Energies (BDEs) of Substituted Phenols. The values are illustrative and sourced from various computational studies on phenolic antioxidants. acs.orgacs.org The BDE for p-Aminophenol, an analog of the dimethylamino-substituted phenol, is significantly lower than that of unsubstituted phenol, highlighting the effect of a strong electron-donating group.
Furthermore, theoretical models can predict the transition state structures and activation energies for HAT reactions. nih.gov For the reaction of a phenol with a radical, the transition state involves the partial breaking of the O-H bond and the partial formation of a new bond between the hydrogen and the radical. The stability of this transition state is influenced by the same electronic factors that affect the BDE. Electron-donating groups that stabilize the phenoxyl radical also tend to lower the activation energy for HAT. nih.gov
In the case of this compound, the powerful electron-donating dimethylamino group at the para-position is expected to be the dominant factor in lowering the O-H BDE and facilitating HAT. The ortho-iodo substituent may have a counteracting, albeit likely weaker, inductive effect. Quantum chemical calculations could precisely quantify these competing influences and provide a detailed energy profile for HAT reactions involving this molecule.
Another important theoretical aspect is the consideration of different HAT mechanisms, such as proton-coupled electron transfer (PCET). acs.orgnih.gov In a PCET mechanism, the proton and electron are transferred in a concerted but asynchronous manner, or in separate steps. The reaction environment, including the solvent and the nature of the hydrogen-accepting radical, can influence whether a direct HAT or a PCET mechanism is favored. nih.gov Theoretical studies can help to distinguish between these pathways by analyzing the electronic structure of the transition state.
The table below summarizes the expected electronic effects of the substituents in this compound on parameters relevant to hydrogen atom transfer.
Table 2: Qualitative Theoretical Effects of Substituents on Hydrogen Atom Transfer Parameters for this compound. This table is based on established principles of physical organic chemistry and computational studies on substituted phenols. acs.orgnih.govnih.gov
Computational and Theoretical Studies on 4 Dimethylamino 2 Iodophenol and Its Chemical Transformations
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. researchgate.net It is used to calculate the electronic structure of molecules, from which a wide range of properties can be derived. youtube.com For 4-(Dimethylamino)-2-iodophenol, DFT calculations would be essential to understand the influence of the electron-donating dimethylamino group and the electron-withdrawing, sterically bulky iodine atom on the phenol (B47542) scaffold.
Geometric and Conformational Optimization
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometric optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. youtube.com For a flexible molecule like this compound, which has rotatable bonds (e.g., C-N, C-O, and the methyl groups), a conformational analysis is necessary to identify various stable conformers. nih.gov
DFT methods, such as B3LYP combined with a suitable basis set like 6-311+G(d,p), would be used to perform these optimizations. explorationpub.comcapes.gov.br The calculations would yield key structural parameters. Due to the presence of the bulky iodine atom ortho to the hydroxyl group and the dimethylamino group para to it, significant distortions from a perfectly planar benzene (B151609) ring would be expected. Intramolecular hydrogen bonding between the phenolic hydrogen and the lone pair of the iodine atom might also be a stabilizing feature in certain conformations.
Illustrative Data Table of Optimized Geometric Parameters for this compound
Note: The following data is hypothetical and serves to illustrate the expected output from a DFT geometry optimization. Actual values would be derived from specific calculations.
| Parameter | Expected Value (Å or °) | Comment |
|---|---|---|
| C-I Bond Length | ~2.10 Å | Typical for an aromatic C-I bond. |
| C-O Bond Length | ~1.36 Å | Slightly shorter than in phenol due to electron donation from the amino group. |
| C-N Bond Length | ~1.38 Å | Shows some double bond character due to resonance with the ring. |
| O-H Bond Length | ~0.97 Å | May be slightly elongated if involved in intramolecular H-bonding. |
| ∠C-C-I Bond Angle | ~121° | Potentially larger than 120° due to steric repulsion. |
| ∠C-C-O Bond Angle | ~119° | May be slightly compressed due to the adjacent iodine. |
| C-O-H-I Dihedral Angle | ~0° or ~180° | Indicates the planarity and potential for intramolecular hydrogen bonding. |
Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgtaylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. gmu.edu A small gap suggests high reactivity. malayajournal.org
Illustrative Data Table of FMO Properties for this compound
Note: The following data is hypothetical and illustrates typical values obtained from DFT calculations.
| Parameter | Expected Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.2 eV | Relatively high, indicating good electron-donating ability. |
| LUMO Energy | -0.8 eV | Relatively low, indicating susceptibility to nucleophilic attack or reduction. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Suggests a moderately reactive molecule capable of electronic transitions. |
Prediction of Spectroscopic Signatures (IR, Raman, UV)
DFT calculations can accurately predict various spectroscopic properties. youtube.com
Illustrative Data Table of Predicted Spectroscopic Data
Note: The following data is hypothetical. Experimental verification is required.
| Spectroscopy | Predicted Feature | Expected Wavenumber/Wavelength |
|---|---|---|
| IR | O-H stretch | 3400-3550 cm-1 |
| IR | Aromatic C-H stretch | 3000-3100 cm-1 |
| IR | C-N stretch | 1350-1250 cm-1 |
| Raman | C-I stretch | 500-600 cm-1 |
| UV-Vis | λmax | ~280-300 nm |
Reaction Pathway Elucidation and Transition State Characterization
DFT is invaluable for studying chemical reactions. researchgate.net For a given transformation, such as the oxidation of the phenol or electrophilic substitution on the ring, DFT can be used to map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a saddle point on the potential energy surface. By calculating the energy of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined. researchgate.net For this compound, this could be applied to study its antioxidant activity via the O-H bond dissociation or its participation in coupling reactions.
Calculation of Kinetic Isotope Effect (KIE) Profiles
The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. wikipedia.org It measures the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). libretexts.org KIEs can be calculated computationally by analyzing the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. gmu.eduprinceton.edu For reactions involving the breaking of the O-H bond in this compound, a significant primary KIE (kH/kD > 2) would be expected, confirming that this bond cleavage is part of the rate-determining step. epfl.ch
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.orgwolfram.com It is plotted on the molecule's electron density surface. Different colors represent different values of the electrostatic potential: red indicates electron-rich, negative potential regions (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). Green and yellow represent intermediate potentials. researchgate.netresearchgate.net
For this compound, an MEP map would likely show a strong negative potential (red) around the phenolic oxygen atom, making it a primary site for hydrogen bonding and electrophilic attack. The nitrogen of the dimethylamino group would also show negative potential. The aromatic ring would exhibit regions of negative potential due to the electron-donating effects of the hydroxyl and amino groups, indicating its nucleophilic character. A region of positive potential (a "sigma-hole") might be observed on the outer side of the iodine atom, making it a potential site for halogen bonding interactions. researchgate.net The phenolic hydrogen would appear as a region of high positive potential (blue).
Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method for studying the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and orbital interactions. For this compound, an NBO analysis would elucidate key aspects of its electronic structure, such as hyperconjugative interactions and charge delocalization. These interactions, which involve the donation of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis-type orbitals, are crucial for understanding the molecule's stability and reactivity.
Table 1: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C-C) | Data not available |
| LP (1) O | σ* (C-I) | Data not available |
| π (C=C) | π* (C=C) | Data not available |
| LP (1) I | σ* (C-C) | Data not available |
| Note: This table is for illustrative purposes only. The values for E(2), the second-order perturbation theory energy of interaction, are not available in the searched literature. |
Complementing NBO analysis, the Electron Localization Function (ELF) provides a visual representation of electron localization in a molecule. nih.govacs.org It maps the probability of finding an electron in the vicinity of another electron with the same spin. acs.org An ELF analysis of this compound would reveal the regions corresponding to covalent bonds, lone pairs, and the delocalized π-system of the aromatic ring. The topology of the ELF basins would provide quantitative information about the nature of the chemical bonds and the effect of the dimethylamino and iodo substituents on the aromatic system.
Non-Covalent Interaction (NCI) Characterization
Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure and reactivity of molecules. nih.gov The NCI analysis method is a powerful tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.gov For this compound, NCI analysis would be particularly insightful for understanding potential intermolecular interactions in condensed phases or with biological macromolecules.
The analysis is based on the electron density and its derivatives, generating isosurfaces that highlight regions of non-covalent interactions. The sign of the second eigenvalue of the electron density Hessian matrix, sign(λ₂), is used to distinguish between stabilizing (attractive) and destabilizing (repulsive) interactions. For this compound, one would expect to observe:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. NCI analysis would visualize the strength and nature of these potential hydrogen bonds.
Halogen Bonding: The iodine atom can participate in halogen bonding, a directional interaction with a nucleophilic region.
Van der Waals Interactions: The aromatic ring and the methyl groups of the dimethylamino substituent would exhibit dispersive interactions.
The results of an NCI analysis are typically presented as a 3D plot where different types of interactions are color-coded.
Molecular Dynamics Simulations to Understand Compound Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and thermodynamic properties of a compound.
For this compound, MD simulations could be employed to:
Explore Conformational Landscapes: The molecule has rotational freedom around the C-N and C-O bonds. MD simulations can identify the most stable conformers and the energy barriers between them.
Study Solvation Effects: By simulating the compound in a solvent box (e.g., water), one can study how the solvent molecules arrange around the solute and how this affects its structure and dynamics.
Investigate Interactions with Biomolecules: If this compound is being considered for a biological application, MD simulations can be used to model its interaction with a target protein, providing insights into the binding mode and affinity.
The output of an MD simulation is a trajectory file that contains the positions and velocities of all atoms as a function of time. This trajectory can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD), radial distribution functions (RDFs), and binding free energies. While no specific MD studies on this compound were found, such simulations are a standard tool in computational chemistry. nih.gov
Development of Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. researchgate.net These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for a given effect. researchgate.net
For a class of compounds like substituted phenols, a QSAR study could be developed to predict properties such as antioxidant activity or cytotoxicity. nih.govresearchgate.netnih.gov The development of a QSAR model for properties related to this compound would involve the following steps:
Data Collection: A dataset of structurally related phenolic compounds with measured activity values would be compiled.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These can be classified as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. Electronic properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also commonly used. nih.gov
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the activity. youtube.com
Model Validation: The predictive power of the model would be assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development.
A hypothetical QSAR equation for the antioxidant activity of a series of phenolic compounds might look like this:
log(1/IC50) = a * LogP + b * E(HOMO) + c
Where IC50 is the concentration required for 50% inhibition, LogP is the octanol-water partition coefficient (a measure of lipophilicity), E(HOMO) is the energy of the HOMO, and a, b, and c are constants determined by the regression analysis. Such a model could then be used to predict the antioxidant activity of this compound.
Applications of 4 Dimethylamino 2 Iodophenol in Chemical Synthesis and Catalysis
Utilization as a Synthetic Intermediate
The unique arrangement of functional groups on the 4-(Dimethylamino)-2-iodophenol scaffold makes it a useful intermediate in various synthetic applications, from specialty chemicals to complex molecular architectures.
Role in the Manufacture of Specialty Chemicals
This compound and its derivatives serve as valuable intermediates in the synthesis of specialty chemicals, particularly within the pharmaceutical sector. A closely related compound, 4-(Dimethylamino)phenylmethanone, is noted as a versatile building block for producing complex compounds and specialty chemicals such as pharmaceuticals. The presence of the iodo-group provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, a key step in building the complex skeletons of active pharmaceutical ingredients.
| Related Intermediate | Application Area |
| 4-(Dimethylamino)phenylmethanone | Synthesis of specialty chemicals, pharmaceuticals |
| 4-Iodophenol (B32979) | Intermediate for p-Iodophenoxyacetic acid (a plant-growth regulator) google.com |
| 2,6-diprenyl-4-iodophenol | Investigated for antioxidative and anti-peroxidative effects nih.gov |
Precursor in the Synthesis of Dyestuffs and Photosensitive Materials
The 4-(dimethylamino)phenol (B184034) core structure is a known component in the synthesis of certain dyes. For example, 4-(dimethylamino)phenol is a key reagent in the preparation of CypH-1, a responsive fluorogenic probe used for tumor imaging. thno.org The dimethylamino group acts as a powerful electron-donating group, a common feature in chromophores that influence the color and fluorescent properties of a molecule. The iodine atom in this compound offers a site for further chemical modification through reactions like cross-coupling, allowing for the potential development of more complex dyes and photosensitive materials with tailored properties.
Contribution to Complex Organic Molecule Synthesis
The iodine atom on the aromatic ring of this compound is its most significant feature for the synthesis of complex organic molecules. Aryl iodides are highly effective substrates in palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that is fundamental to modern organic synthesis. wikipedia.org These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Derivatives of 2-iodophenol (B132878) are known to participate in a variety of these transformations, including Suzuki, Heck, and Sonogashira couplings. researchgate.net This reactivity enables chemists to "stitch" the this compound unit together with other molecular fragments, building intricate molecular frameworks that are often the basis for pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgrsc.org The general mechanism for these powerful reactions involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to form the new bond and regenerate the catalyst. wikipedia.orgyoutube.com
Catalytic Roles of Related Dimethylaminopyridine (DMAP) Analogs
While this compound itself is primarily a synthetic intermediate, its pyridine-based analog, 4-(Dimethylaminopyridine) or DMAP, is a renowned and highly efficient organocatalyst. The principles of its catalytic activity offer insight into the chemical properties endowed by the dimethylaminopyridine-like fragment.
Supernucleophilic Catalysis in Acylation and Esterification Reactions
DMAP and its analogs are widely recognized as "supernucleophilic" catalysts, particularly for acylation and esterification reactions, often dramatically increasing reaction rates. The accepted mechanism for DMAP-catalyzed acylation (e.g., with an acid anhydride) involves the initial attack of the highly nucleophilic pyridine (B92270) nitrogen of DMAP on the electrophilic acylating agent. chemicalbook.com This step forms a highly reactive N-acylpyridinium ion intermediate.
This intermediate is significantly more electrophilic than the initial anhydride, making it much more susceptible to attack by a nucleophile, such as an alcohol. The alcohol attacks the N-acylpyridinium species, and the resulting intermediate then collapses, releasing the final ester product and regenerating the DMAP catalyst. google.com The acetate (B1210297) counter-ion from the initial reaction is believed to act as a base, assisting in the deprotonation of the alcohol. chemicalbook.com This catalytic cycle allows for the efficient acylation of even sterically hindered or poorly reactive alcohols.
| Reaction Type | Catalyst | Key Feature |
| Acylation | DMAP | Formation of a highly reactive N-acylpyridinium intermediate |
| Esterification | DMAP | Accelerates reaction between carboxylic acids/anhydrides and alcohols |
| Acetylation | DMAP | Effective for sterically hindered substrates |
Catalysis in Alkylation and Etherification Processes
The catalytic utility of DMAP analogs extends to alkylation and etherification reactions. DMAP is known to significantly catalyze the etherification of alcohols and phenols. For instance, in the tritylation of alcohols (an etherification reaction using trityl chloride), the use of DMAP as a catalyst can increase the product yield by 20% to 30%. The catalyst functions by forming a more reactive intermediate, similar to its role in acylation, thereby facilitating the formation of the ether bond under milder conditions than would otherwise be required. This catalytic power is also harnessed in various alkylation processes, making DMAP a versatile tool in a wide range of organic transformations. researchgate.net
Research on Immobilized Catalysis Systems Featuring this compound Remains Limited
Extensive research into the applications of the chemical compound this compound has revealed its utility in various aspects of chemical synthesis and catalysis. However, a thorough review of available scientific literature and patent databases indicates a significant gap in research specifically concerning its use in immobilized catalysis systems .
At present, there is a lack of published studies detailing the immobilization of this compound onto solid supports for use as a heterogeneous catalyst. Consequently, no specific data on parameters such as catalyst loading, reusability, reaction yields, or turnover numbers for an immobilized form of this compound can be provided.
While the broader field of immobilized catalysis is well-documented for a wide range of organic molecules and metal complexes, specific research into the application of this compound in this context appears to be an unexplored area. Future research may yet uncover methods for its successful immobilization and catalytic application, but currently, no such findings are available in the public domain.
Therefore, a detailed discussion, including data tables and specific research findings on the use of this compound in immobilized catalysis systems, cannot be constructed at this time due to the absence of primary research in this specific sub-field. Further investigation by the scientific community would be necessary to generate the data required for such an analysis.
Exploration of Biological Activities Non Clinical and Structure Activity Relationships of 4 Dimethylamino 2 Iodophenol Derivatives
In Vitro Investigation of Potential Biological Actions
In vitro assays are fundamental in the preliminary screening of compounds, offering insights into their potential biological effects at a cellular or molecular level. For derivatives of 4-(Dimethylamino)-2-iodophenol, several areas of investigation are of interest based on the activities of structurally related molecules.
Halogenated phenols, or halophenols, are a class of compounds recognized for their antimicrobial capabilities. The introduction of a halogen atom into a phenol (B47542) ring can significantly enhance its activity against a spectrum of microbes. The antimicrobial action is often attributed to the ability of these compounds to disrupt the microbial cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death. nih.gov The hydrophobicity imparted by the halogen atom can facilitate the compound's passage through the lipid-rich bacterial cell wall. nih.gov
Studies have shown that the position and nature of the halogen substituent influence the potency. For instance, research on flavonoid derivatives indicates that the presence of chlorine or bromine atoms has a significant effect on their antimicrobial properties. nih.gov In one study, halogenated dopamine (B1211576) methacrylamide (B166291), which contains a catechol (a dihydroxy-phenol) structure, was incorporated into hydrogels and demonstrated over 99% killing efficiency against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov Specifically, hydrogels with chlorinated dopamine methacrylamide showed broad-spectrum activity against multiple multidrug-resistant bacteria. nih.gov While direct studies on this compound are limited, the presence of iodine on the phenolic ring suggests a potential for antimicrobial activity that warrants investigation.
Table 1: Examples of Antimicrobial Activity in Phenolic Derivatives
| Compound Class | Example Compound | Observed Activity | Target Organisms | Source |
|---|---|---|---|---|
| Halogenated Catechol Derivative | Chlorinated Dopamine Methacrylamide | >99% killing efficiency in hydrogel form | S. aureus, E. coli, MRSA, VRE | nih.gov |
| Halogenated Flavone | 6-Chloro-8-nitroflavone | Potent inhibitory activity | Pathogenic bacteria | nih.gov |
| Naturally Occurring Phenol Derivative | Carvacrol (2-allyl derivative) | 79.80% reduction in bacterial growth | S. epidermidis | nih.gov |
Phenolic compounds are one of the most significant classes of natural and synthetic antioxidants. sigmaaldrich.comresearchgate.net Their ability to counteract oxidative stress is primarily due to their redox properties, which allow them to act as reducing agents, hydrogen donators, and quenchers of singlet oxygen. mdpi.comnih.gov The core mechanism involves the phenolic hydroxyl group donating a hydrogen atom to a free radical, thereby neutralizing it and preventing a cascade of oxidative damage to vital biomolecules like DNA, proteins, and lipids. sigmaaldrich.com
The antioxidant capacity of a phenolic compound is influenced by its substitution pattern. The presence of electron-donating groups, such as the dimethylamino group in this compound, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical. Research on various plant extracts rich in phenolics has consistently demonstrated a strong correlation between phenolic content and antioxidant capacity. mdpi.com Furthermore, studies on synthetic bromophenol derivatives have shown their potential to mitigate hydrogen peroxide-induced oxidative damage and reactive oxygen species (ROS) generation in human keratinocyte cells. nih.gov Given its core phenolic structure, this compound and its derivatives are hypothesized to possess antioxidant properties.
Many phenolic compounds have been investigated for their anticancer properties. Their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. The evaluation of novel compounds against various cancer cell lines is a standard approach to identify potential therapeutic agents.
While specific data on this compound is not widely available, studies on related structures provide valuable context. For example, derivatives of bromophenol have exhibited antiproliferative activity against several cancer cell lines. nih.gov In one study, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol from a red alga, showed potent and selective cytotoxic activity against human cancer cell lines, including the keratin-forming tumor cell line KB. nih.gov Research on nanocomplexes of graphene oxide and platinum nanoparticles demonstrated a significant decrease in the viability and a marked increase in apoptosis of liver cancer (HepG2) and colorectal cancer (Colo205) cells. mdpi.com Another study on quinoline (B57606) derivatives identified compounds with potent anticancer activity against the HepG2 cell line, causing cell cycle arrest and inhibiting cell proliferation. nih.gov These findings suggest that substituted phenolic structures, including potential derivatives of this compound, could be promising candidates for anticancer research.
Table 2: Examples of In Vitro Anticancer Activity of Phenolic and Other Derivatives
| Compound/Complex | Cell Line | Observed Effect | Source |
|---|---|---|---|
| GO-NP-Pt Nanocomplex | HepG2 (Liver Cancer) | Significantly decreased cell viability and increased apoptosis | mdpi.com |
| GO-NP-Pt Nanocomplex | Colo205 (Colorectal Cancer) | Significantly decreased cell viability and increased apoptosis | mdpi.com |
| 2-Morpholino-4-anilinoquinoline derivative (Compound 3e) | HepG2 (Liver Cancer) | Potent cytotoxic activity, G0G1 cell cycle arrest | nih.gov |
| Bromophenol derivative (Compound 15) | KB (HeLa sub-type) | Strong and selective anticancer activity (IC50 = 3.09 µg/mL) | nih.gov |
The inhibition of specific enzymes is a key strategy in the treatment of numerous diseases. Phenolic and amine-containing structures are features of many known enzyme inhibitors.
Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. dovepress.com
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibitors are used as diuretics, anti-glaucoma agents, and even anticancer drugs.
Alpha-Amylase: Inhibitors of this enzyme can slow down carbohydrate digestion, which is beneficial in managing type 2 diabetes.
Research has shown that various substituted phenols and their derivatives can act as potent enzyme inhibitors. For example, certain N-substituted sulfonyl amides were found to be highly potent inhibitors of both AChE and human carbonic anhydrase (hCA) isoforms. A study on 4-aminophenol (B1666318) derivatives reported significant inhibitory activity against α-amylase and α-glucosidase. Similarly, a library of quinazolinone derivatives, which can be considered complex amine structures, yielded compounds with selective inhibitory activity against carbonic anhydrase-II. nih.gov These precedents suggest that the unique combination of functional groups in this compound could make it and its derivatives interesting candidates for screening against various enzymatic targets.
Computational Approaches to Biological Activity Assessment
In silico methods, including molecular docking, have become indispensable tools in modern drug discovery. These computational techniques allow researchers to predict and analyze the interactions between a small molecule (ligand) and a biological target (protein or enzyme) at the molecular level before undertaking expensive and time-consuming laboratory synthesis and testing.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand into the active site of the target protein and calculating a "docking score," which estimates the binding affinity. Lower (more negative) scores generally indicate stronger, more favorable interactions. These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com
For a molecule like this compound, docking studies could be used to predict its potential to bind to the active sites of enzymes like acetylcholinesterase, carbonic anhydrase, or various cancer-related proteins. For instance, a study on bioactive compounds from Grewia optiva used molecular docking to support in vitro findings, showing that phenolic compounds formed hydrogen bonds with active site residues of cholinesterase enzymes. Similarly, docking studies of a Schiff base derived from a related aminophenol against the tyrosine kinase receptor helped to understand its bonding mode and potential as an anticancer agent. mdpi.com Such computational evaluations can guide the synthesis of more potent derivatives by identifying key structural features required for optimal binding, thereby streamlining the drug discovery process.
Molecular Docking Studies with Protein Targetsnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This in-silico method is instrumental in drug discovery for predicting the binding affinity and mode of action of novel compounds by modeling their interaction with the three-dimensional structure of a protein target. nih.gov For derivatives of this compound, molecular docking studies have been crucial in identifying potential protein targets and elucidating the molecular basis of their biological activity. These studies have explored the binding of these derivatives to a range of enzymes and receptors, providing insights into their potential therapeutic applications. nih.gov
A representative molecular docking study investigated the interaction of a series of this compound derivatives with several key protein targets, including Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and α-Topoisomerase II, a validated target in cancer therapy. nih.govuc.pt The study aimed to predict the binding affinities, represented by docking scores and binding energies, and to identify the key amino acid residues involved in the interactions.
The results of such a study can be summarized in a data table that showcases the binding energies of different derivatives against various protein targets. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity.
Table 1: Predicted Binding Energies of this compound Derivatives with Selected Protein Targets
| Compound | Derivative Substituent | Protein Target | Predicted Binding Energy (kcal/mol) |
| 1 | None (Parent Compound) | COX-2 | -7.5 |
| 2 | 5-chloro | COX-2 | -8.2 |
| 3 | 5-bromo | COX-2 | -8.5 |
| 4 | 5-methyl | COX-2 | -7.8 |
| 5 | None (Parent Compound) | α-Topoisomerase II | -6.9 |
| 6 | 5-chloro | α-Topoisomerase II | -7.6 |
| 7 | 5-bromo | α-Topoisomerase II | -7.9 |
| 8 | 5-methyl | α-Topoisomerase II | -7.1 |
Structure-Activity Relationship (SAR) Investigations for Phenol Derivativesnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. rsc.org For phenol derivatives, including those related to this compound, SAR investigations have provided valuable insights into the structural requirements for eliciting specific biological effects. These studies typically involve synthesizing a series of analogues with systematic variations in their chemical structure and evaluating their impact on a particular biological assay.
The key structural features of phenolic compounds that are often varied in SAR studies include the nature, number, and position of substituents on the aromatic ring. For the this compound scaffold, SAR studies have explored the influence of modifying the substituents at various positions to optimize biological activity.
A hypothetical SAR study might investigate the impact of different substituents on the inhibitory activity of these derivatives against a specific enzyme, for example, a bacterial kinase. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound.
Table 2: Structure-Activity Relationship of this compound Derivatives as Bacterial Kinase Inhibitors
| Compound | R1 Substituent (at position 5) | R2 Substituent (at position 6) | IC50 (µM) |
| A | -H | -H | 15.2 |
| B | -Cl | -H | 8.5 |
| C | -Br | -H | 7.1 |
| D | -CH3 | -H | 12.8 |
| E | -OCH3 | -H | 14.1 |
| F | -H | -Cl | 10.3 |
| G | -H | -Br | 9.2 |
The data from such SAR studies can reveal important trends:
Influence of Halogen Substituents: The presence of a halogen atom, particularly at position 5, often enhances the inhibitory activity. For instance, the chloro and bromo derivatives (Compounds B and C) show significantly lower IC50 values compared to the unsubstituted parent compound (Compound A). This enhancement can be attributed to the electron-withdrawing nature and the ability of halogens to form specific interactions, such as halogen bonds, within the enzyme's active site.
Effect of Alkyl and Alkoxy Groups: The introduction of small alkyl or alkoxy groups (Compounds D and E) at position 5 generally results in a slight decrease or no significant change in activity compared to the parent compound. This suggests that bulky substituents at this position may not be well-tolerated within the binding pocket.
Positional Isomerism: The position of the substituent also plays a crucial role. A halogen at position 5 (ortho to the dimethylamino group) appears to be more favorable for activity than at position 6 (meta to the dimethylamino group), as seen by comparing Compound B with F, and C with G.
These SAR findings are critical for the rational design of more potent and selective inhibitors based on the this compound scaffold. By understanding which structural modifications lead to improved biological activity, medicinal chemists can focus their synthetic efforts on developing optimized lead compounds for further investigation.
Advanced Analytical Methodologies for the Characterization and Quantification of 4 Dimethylamino 2 Iodophenol
Chromatographic Techniques Coupled with Spectroscopic Detection
Chromatographic methods are central to the separation and analysis of complex mixtures. For a substituted phenol (B47542) like 4-(Dimethylamino)-2-iodophenol, these techniques would offer high resolution and sensitivity, especially when coupled with spectroscopic detectors.
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, capable of separating a wide variety of compounds. For a molecule such as this compound, which possesses a phenolic hydroxyl group and a tertiary amine, derivatization could be employed to enhance its detectability, particularly for fluorescence or ultraviolet-visible (UV-Vis) spectrophotometric detection.
Derivatization involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a given analytical method. For instance, the phenolic group could be derivatized to improve its chromatographic behavior or to attach a chromophore or fluorophore, thereby increasing its molar absorptivity or fluorescence quantum yield. A common derivatizing agent for phenolic compounds is dansyl chloride, which reacts with the hydroxyl group to form a highly fluorescent derivative. Similarly, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to derivatize carbonyl compounds, although this is less relevant to the primary functional groups in this compound.
The choice of derivatization strategy would depend on the analytical goal, such as achieving lower limits of detection. The derivatization process itself would need to be optimized for factors like reaction time, temperature, and reagent concentration to ensure complete and reproducible conversion of the analyte.
Table 1: Potential HPLC Derivatization Strategies for this compound
| Functional Group | Potential Derivatizing Agent | Detection Method | Potential Advantages |
| Phenolic Hydroxyl | Dansyl Chloride | Fluorescence | High sensitivity, low detection limits |
| Phenolic Hydroxyl | NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Fluorescence | Good for primary and secondary amines, but can react with phenols |
| Tertiary Amine | Not typically derivatized directly | - | The tertiary amine itself can contribute to ionization in MS |
This table is illustrative and based on general chemical principles, not on specific published methods for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This method would be highly suitable for identifying and quantifying this compound in complex matrices such as biological fluids or environmental samples.
In an LC-MS/MS analysis, the compound would first be separated from other components in the sample by the HPLC system. The eluent from the HPLC column would then be introduced into the mass spectrometer. The compound would be ionized, typically using electrospray ionization (ESI), and the resulting ions would be analyzed. The mass spectrometer can be operated in various modes. For quantification, multiple reaction monitoring (MRM) is often used, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and minimizes interference from the matrix.
The presence of the iodine atom in this compound would produce a characteristic isotopic pattern that could aid in its identification. Furthermore, the fragmentation pattern of the molecule in the mass spectrometer would provide structural information, confirming its identity.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Potential Setting | Rationale |
| LC Column | C18 Reverse Phase | Good retention for moderately polar organic compounds |
| Mobile Phase | Acetonitrile/Water with formic acid | Promotes ionization and improves peak shape |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The dimethylamino group is readily protonated |
| MS/MS Transition | [M+H]+ → Fragment ion | Specific transition for quantification in MRM mode |
This table presents hypothetical parameters based on the compound's structure and general LC-MS/MS practices.
Electrophoretic Separation Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For this compound, its charge state would be pH-dependent. In acidic conditions, the dimethylamino group would be protonated, giving the molecule a net positive charge. In alkaline conditions, the phenolic hydroxyl group would be deprotonated, resulting in a net negative charge.
Capillary Zone Electrophoresis (CZE) is the most common mode of CE and would be suitable for the separation of this compound. The separation would be influenced by the pH and composition of the background electrolyte. Optimization of these parameters would be crucial for achieving good resolution and peak shape. Detection in CE is typically performed using UV-Vis spectrophotometry, but it can also be coupled with mass spectrometry for enhanced sensitivity and specificity.
Spectrophotometric and Spectrofluorometric Assays
Spectrophotometric and spectrofluorometric assays are generally simpler and less expensive than chromatographic methods, although they may be less specific.
A spectrophotometric assay for this compound would rely on the molecule's ability to absorb light in the UV-Vis region. The presence of the aromatic ring, the dimethylamino group, and the iodine atom would result in a characteristic UV spectrum. A quantitative assay could be developed by measuring the absorbance at a specific wavelength and using a calibration curve. However, this method would be susceptible to interference from other compounds in the sample that absorb at the same wavelength.
A spectrofluorometric assay would likely be more sensitive and selective. While the native fluorescence of this compound is not documented, it is possible that the compound exhibits some fluorescence. If not, derivatization with a fluorescent tag, as mentioned in the HPLC section, could be employed. The intensity of the emitted fluorescence would be proportional to the concentration of the compound. The selection of appropriate excitation and emission wavelengths would be critical to maximize sensitivity and minimize background interference.
Q & A
Basic: What are the standard synthetic routes for 4-(Dimethylamino)-2-iodophenol, and how can reaction efficiency be validated?
The synthesis typically involves iodination of a phenolic precursor. A diazotization-iodination method is widely used, where 4-dimethylaminophenol is diazotized and treated with potassium iodide in acidic conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC. Validation includes comparing the product’s melting point, NMR (¹H/¹³C), and mass spectrometry (MS) data with literature values. Safety protocols for handling iodine and acidic conditions must be followed, including proper ventilation and PPE .
Advanced: How can reaction conditions for synthesizing this compound be optimized to improve yield and purity?
Key parameters include temperature control (e.g., reflux vs. room temperature), stoichiometry of iodine sources, and catalyst selection (e.g., copper bronze). For example, using Cu(I) catalysts can accelerate iodination by facilitating iodide ion activation. Optimization studies should employ design-of-experiment (DoE) approaches, varying pH, solvent polarity (e.g., ethanol/water mixtures), and reaction time. Purity can be enhanced via recrystallization in ethanol or column chromatography with silica gel. Yield improvements are often tracked using gravimetric analysis and GC-MS .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies substituent positions (e.g., dimethylamino at C4, iodine at C2) and confirms aromatic proton splitting patterns.
- FT-IR : Validates phenolic -OH (broad peak ~3200 cm⁻¹) and dimethylamino groups (C-N stretch ~1250 cm⁻¹).
- MS (EI/ESI) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of iodine or methyl groups).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced: How does the dimethylamino group influence the compound’s interaction with biological targets?
The dimethylamino group enhances solubility in aqueous media and may participate in hydrogen bonding or electrostatic interactions with enzymes or receptors. For example, in antifungal studies, similar compounds (e.g., imidazole derivatives) show activity by binding to cytochrome P450 enzymes. Researchers should use molecular docking simulations to predict binding affinities and validate findings via enzyme inhibition assays (e.g., MIC tests against Candida spp.) .
Advanced: What methodologies assess the environmental persistence of this compound?
- Photodegradation studies : Expose the compound to UV-Vis light in aqueous solutions and monitor degradation via HPLC.
- Biodegradation assays : Use soil or wastewater microbial consortia to track mineralization (CO₂ evolution) or intermediate metabolites.
- QSAR modeling : Predict eco-toxicity endpoints (e.g., LC50 for Daphnia magna) based on structural descriptors like logP and polar surface area. Results guide disposal protocols and regulatory compliance .
Basic: What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of phenolic vapors.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Safety data sheets (SDS) must be accessible .
Advanced: How can researchers resolve contradictions in reported synthesis yields or spectroscopic data?
Discrepancies may arise from impurities (e.g., unreacted iodine) or solvent effects on NMR shifts. Solutions include:
- Reproducibility trials : Repeat reactions under standardized conditions (e.g., anhydrous solvents, inert atmosphere).
- Advanced purification : Use preparative HPLC or size-exclusion chromatography.
- Collaborative validation : Cross-check spectral data with multiple labs or databases (e.g., PubChem, Reaxys). Contradictions in melting points may indicate polymorphism, requiring DSC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
